molecular formula C10H11BrO3 B8400402 2-Bromo-3-ethoxy-4-methoxy-benzaldehyde

2-Bromo-3-ethoxy-4-methoxy-benzaldehyde

Cat. No.: B8400402
M. Wt: 259.10 g/mol
InChI Key: ZWNDLMVFMRHODN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-3-ethoxy-4-methoxy-benzaldehyde is a useful research compound. Its molecular formula is C10H11BrO3 and its molecular weight is 259.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

2-bromo-3-ethoxy-4-methoxybenzaldehyde

InChI

InChI=1S/C10H11BrO3/c1-3-14-10-8(13-2)5-4-7(6-12)9(10)11/h4-6H,3H2,1-2H3

InChI Key

ZWNDLMVFMRHODN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1Br)C=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl bromide (2.88 g, 26.4 mmol) was added to a mixture of 2-bromo-3-hydroxy-4-methoxybenzaldehyde (5.08 g, 22 mmol) and potassium carbonate (4.56 g, 33 mmol) in anhydrous DMF (50 mL) at room temperature under nitrogen. The reaction mixture was stirred at 35° C. for 18 h, diluted with EtOAc (150 mL), washed with water (2×50 mL), brine, dried over Na2SO4 and concentrated to give crude product as a white solid. Purification by silica column chromatography (eluant: 30% EtOAc in Hexanes) to generate 5.65 g (99% yield) of the title compound as a white solid. 1H NMR (400 MHz, CDCl3) δ (ppm) 10.26 (s, 1H), 7.73 (d, J=8.4 Hz, 1H), 6.95 (d, J=8.8 Hz, 1H), 4.08 (q, J=7.1 Hz, 2H), 3.95 (s, 3H), 1.46 (t, J=7.0 Hz, 3H); MS (ESI) m/z=261 (M+1, positive).
Quantity
2.88 g
Type
reactant
Reaction Step One
Quantity
5.08 g
Type
reactant
Reaction Step One
Quantity
4.56 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
99%

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